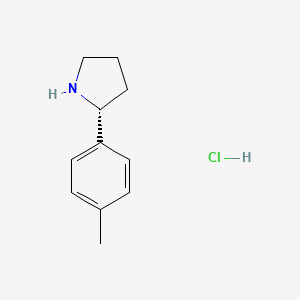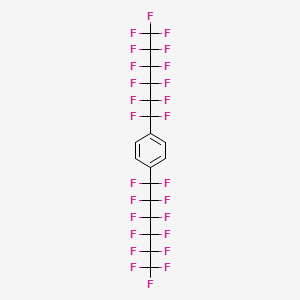
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further bonded to a cyclopent-2-enol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol typically involves the reaction of silyl enol ethers with alkynes. One common method includes the use of a [3 + 2] cycloaddition reaction, where silyl enol ethers and alkynes are treated with a reagent such as SnCl4 and Bu3N, followed by a base-promoted intramolecular alkylation using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenones, while reduction can produce cyclopentanol derivatives.
科学的研究の応用
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups can undergo nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enone
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl acetate
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl chloride
Uniqueness
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is unique due to its specific combination of the trimethylsilyl and ethynyl groups attached to a cyclopent-2-enol structure. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
特性
分子式 |
C10H16OSi |
|---|---|
分子量 |
180.32 g/mol |
IUPAC名 |
3-(2-trimethylsilylethynyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)7-6-9-4-5-10(11)8-9/h8,10-11H,4-5H2,1-3H3 |
InChIキー |
TXOBWOBAIVXLOV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


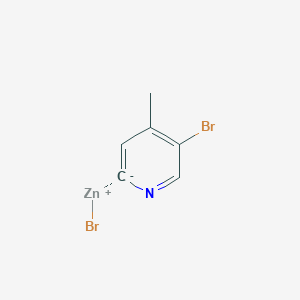
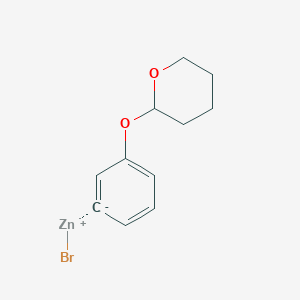
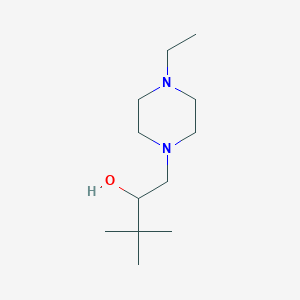

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
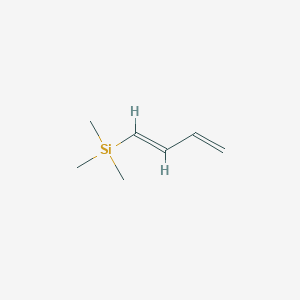
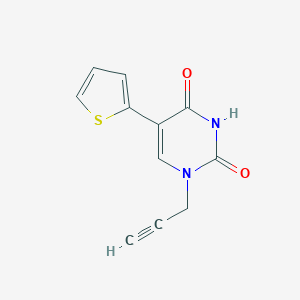
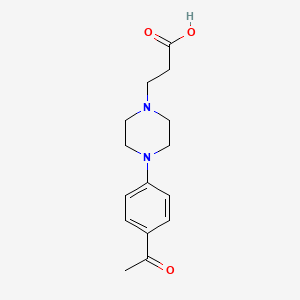
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
